molecular formula C12H24N2O2 B1337168 1-Boc-4-isopropylpiperazine CAS No. 741287-46-7

1-Boc-4-isopropylpiperazine

Cat. No. B1337168
M. Wt: 228.33 g/mol
InChI Key: YKMBNBXUPNOYHE-UHFFFAOYSA-N
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Description

1-Boc-4-isopropylpiperazine is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent. While the provided papers do not directly discuss 1-Boc-4-isopropylpiperazine, they offer insights into the properties and reactions of related piperazine compounds, which can be extrapolated to understand the chemical behavior of 1-Boc-4-isopropylpiperazine.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of protecting groups like Boc to prevent unwanted reactions at the amine functionalities during subsequent chemical transformations. Paper describes the N-Boc protection of amines using a dicationic ionic catalyst, which could be a relevant method for synthesizing 1-Boc-4-isopropylpiperazine. The process is noted for its chemoselectivity and high yields, suggesting that a similar approach could be employed for the synthesis of 1-Boc-4-isopropylpiperazine.

Molecular Structure Analysis

Piperazine rings can adopt different conformations, as seen in papers and , where the piperazine rings are described in chair and flattened-chair conformations, respectively. The substitution pattern on the piperazine ring, such as the presence of a Boc group and an isopropyl substituent, would influence the preferred conformation of 1-Boc-4-isopropylpiperazine. The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, FTIR, Raman, and NMR spectroscopy, as well as DFT calculations, which could also be applied to determine the structure of 1-Boc-4-isopropylpiperazine.

Chemical Reactions Analysis

Piperazine derivatives are versatile intermediates in organic synthesis. Paper discusses the use of N-BOC diamines in the Ugi multi-component reaction (MCR) to generate ketopiperazines, indicating that the Boc-protected piperazine can participate in complex reactions to form diverse heterocyclic compounds. Similarly, paper explores the synthesis of bicyclic diketopiperazines, which are peptide beta-turn mimetics, using an N-Boc-diaminopropionic acid resin ester in a Ugi reaction. These studies suggest that 1-Boc-4-isopropylpiperazine could be a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The presence of the Boc group in 1-Boc-4-isopropylpiperazine would increase its steric bulk and could affect properties such as solubility and boiling point. The papers provided do not directly discuss the physical properties of Boc-protected piperazines, but techniques such as TGA, DTA, and SEM mentioned in paper could be used to characterize these properties. Additionally, the reactivity of the Boc group under acidic or basic conditions would be an important consideration in the chemical properties analysis of 1-Boc-4-isopropylpiperazine.

Scientific Research Applications

Development of Fluorescent Probes for Biodistribution Studies
In the context of developing new treatments for Chagas disease, amide-containing thiazoles, specifically a compound identified for its anti-Chagas potential, were investigated. A BODIPY-fluorophore-based probe was synthesized to study the in vivo biodistribution of this compound. This approach underscores the significance of 1-Boc-4-isopropylpiperazine derivatives in creating tools for pre-clinical research, enabling the tracking of drug distribution within the body (Gonzalo Rodríguez et al., 2017).

Exploring Diketopiperazine Chemistry
The field of diketopiperazine (DKP) chemistry has seen significant advancements with the help of 1-Boc-4-isopropylpiperazine derivatives. Research into selective O-acylation of unprotected N-benzylserine methyl ester and subsequent formation of cyclo[Asp-Ser] diketopiperazines highlights the compound's utility in synthesizing complex DKP structures. These findings contribute to our understanding of peptide bond formation and offer pathways to novel synthetic strategies in peptide chemistry (M. Marchini et al., 2010).

Innovations in Solid-Supported Synthesis
The solid-supported synthesis of putative peptide β-turn mimetics via Ugi reaction for diketopiperazine formation showcases the application of 1-Boc-4-isopropylpiperazine derivatives in the creation of potential peptide mimetics. This process emphasizes the efficiency and purity of the resulting products, reinforcing the compound's role in advancing peptide synthesis techniques (A. Gołębiowski et al., 2002).

Antibacterial Applications
Research into diketopiperazines isolated from a marine fungus has shown the utility of t-butoxycarbonyl group (BOC) derivatization in purifying complex mixtures for antibacterial studies. This work demonstrates the potential of 1-Boc-4-isopropylpiperazine derivatives in medicinal chemistry, particularly in the discovery and development of new antibacterial agents (B. M. El-Gendy et al., 2015).

Safety And Hazards

1-Boc-4-isopropylpiperazine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of contact, immediate measures such as washing off with soap and plenty of water, removing contaminated clothing, and rinsing eyes cautiously with water for several minutes are advised .

properties

IUPAC Name

tert-butyl 4-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMBNBXUPNOYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441774
Record name tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-isopropylpiperazine

CAS RN

741287-46-7
Record name tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boc piperizine, 1 (10 g, 53.76 mmol) and acetone (4 mL) was taken in a mixture of dry DCM (100 mL) and acetic acid (3.2 mL). Stirred at room temperature for 20 min. Added Na(OAc)3BH (17 g, 80.2 mmol) and stirring continued at room temperature for 12 hr. The reaction mixture was diluted with water, extracted with ethyl acetate (3×25 mL). The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under vacuum to get crude title compound (13 g, crude). MS (ESI): 229.2 [M+H]+.
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100 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Acetone (1.47 mL) and 10% palladium-carbon (50% wet, 186 mg) were added to piperazine-1-carboxylic acid tert-butyl ester (1.862 g) in methanol (20 mL), and the resultant mixture was stirred in a hydrogen atmosphere at room temperature for 10 hours. Acetone (1.47 mL) was added thereto, and the mixture was stirred in a hydrogen atmosphere at room temperature for 36 hours. The catalyst was filtered off. The solvent was evaporated under reduced pressure, to thereby give the title compound as an oily product (2.253 g, 98%).
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1.862 g
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20 mL
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186 mg
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98%

Synthesis routes and methods IV

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Prepared from acetone and piperazine-1-carboxylic acid tert-butyl ester.
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